1-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole
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Overview
Description
1-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole is a complex heterocyclic compound that combines multiple pharmacologically active moieties. This compound is part of a broader class of triazolothiadiazine derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
The synthesis of 1-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole typically involves the condensation of 4-amino-5-aryl-2H-1,2,4-triazole-3(4H)-thiones with adamantyl-1-carboxylic acid in the presence of phosphorus oxychloride (POCl3) . This reaction forms the triazolothiadiazole ring system, which is then further functionalized to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
1-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to therapeutic effects such as reduced inflammation and antimicrobial activity . Additionally, the compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .
Comparison with Similar Compounds
1-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole can be compared to other triazolothiadiazine derivatives, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
These compounds share similar core structures but differ in their substituents and specific biological activities. The presence of the adamantyl group in this compound enhances its stability and bioactivity, making it unique among its peers .
Properties
Molecular Formula |
C20H21N7S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
6-(1-adamantyl)-3-(benzotriazol-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H21N7S/c1-2-4-16-15(3-1)21-25-26(16)11-17-22-23-19-27(17)24-18(28-19)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2 |
InChI Key |
GOKGYAWCWBSWRX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN5C(=NN=C5S4)CN6C7=CC=CC=C7N=N6 |
Origin of Product |
United States |
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